3-Bromo-2-morpholin-4-ylbenzoic acid
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Overview
Description
3-Bromo-2-morpholin-4-ylbenzoic acid is an organic compound that features a bromine atom, a morpholine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-morpholin-4-ylbenzoic acid typically involves the bromination of 2-morpholin-4-ylbenzoic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-morpholin-4-ylbenzoic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
- Oxidation products include benzoic acid derivatives with additional functional groups.
- Reduction products include de-brominated benzoic acid derivatives.
- Substitution reactions yield a variety of new compounds depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-morpholin-4-ylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2-Morpholin-4-ylbenzoic acid
- 3-Chloro-2-morpholin-4-ylbenzoic acid
- 3-Iodo-2-morpholin-4-ylbenzoic acid
Comparison: 3-Bromo-2-morpholin-4-ylbenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
3-bromo-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHNMKMUEDUKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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